molecular formula C7H10N2O3 B1472240 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1549522-64-6

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1472240
CAS No.: 1549522-64-6
M. Wt: 170.17 g/mol
InChI Key: SSKZHTJPMHEWFU-UHFFFAOYSA-N
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Description

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the citric acid cycle . This interaction can influence the enzyme’s activity, potentially altering the metabolic flux within cells. Additionally, this compound may interact with transport proteins, affecting its distribution within cellular compartments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, this compound can alter the expression of genes related to cell growth and survival. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, its binding to succinate dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in the production of ATP through the citric acid cycle . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that it remains stable when stored at low temperatures (2-8°C) and in a dry environment . Over time, its impact on cellular function can also vary, with long-term exposure potentially leading to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of the compound have been associated with oxidative stress and cellular damage in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing the citric acid cycle and energy production . Additionally, it may affect other metabolic processes by altering the levels of key metabolites and cofactors. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into mitochondria, where it can exert its effects on metabolic enzymes . The distribution pattern of the compound is essential for understanding its cellular and physiological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can interact with enzymes involved in energy production . The subcellular localization of the compound is critical for its activity and function within the cell.

Properties

IUPAC Name

2-methoxy-2-(1-methylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZHTJPMHEWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549522-64-6
Record name 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.